Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate involves complex organic reactions, including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution. A notable synthesis process involves the transformation of 3,4-dimethoxybenzaldehyde and p-nitrotoluene into ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate through a multi-step reaction sequence, showcasing the intricate steps required to produce such specific compounds (Li Bao-lin, 2007).
Molecular Structure Analysis
The molecular structure of ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate derivatives has been elucidated through various spectroscopic techniques, including IR and NMR spectroscopy. The crystal structure of related compounds has been solved by single-crystal X-ray structure analysis, revealing nearly coplanar arrangements of carbon and oxygen atoms, except for specific deviations, and highlighting the importance of C-H···π interactions in the molecular assembly (L. Baolin et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate derivatives are characterized by their reactivity towards various functional group transformations. For instance, reactions of ethyl dichloro(ethoxy)acetate with aromatics in the presence of Lewis acid lead to significant yields of aromatic α-keto esters, indicating the compound's reactivity and potential in synthesizing complex organic molecules (O. Itoh et al., 1984).
Physical Properties Analysis
The physical properties of ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate derivatives can be inferred from related compounds. For example, the analysis of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, a structurally related compound, through X-ray diffraction, 1H NMR, FT-IR, and FT-Raman spectroscopy provides insights into the compound's crystal structure, vibrational frequencies, and molecular geometry, which are crucial for understanding its physical characteristics (S. Prasanth et al., 2015).
Scientific Research Applications
Process Intensification in Ethyl Acetate Production
Ethyl acetate is widely utilized as a solvent in paints, coatings, resins, inks, and is a main ingredient in various consumer product fragrances and flavors. A review on ethyl acetate production emphasizes process intensification techniques such as Reactive Distillation and Microwave Reactive Distillation, highlighting their advantages in overcoming chemical equilibrium limitations, saving energy, and ensuring economic effectiveness through reduced capital investment (Patil & Gnanasundaram, 2020).
Environmental Fate of Chemical Compounds
Research on parabens, which shares structural similarities to the discussed compound, provides insights into the environmental fate and behavior of chemical compounds in aquatic environments. This includes their persistence, biodegradability, and transformation into by-products with potential toxicity, offering a lens through which the environmental interactions of ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate could be inferred (Haman et al., 2015).
Advanced Oxidation Processes for Environmental Remediation
The degradation of pollutants using Advanced Oxidation Processes (AOPs) has been extensively studied, indicating the potential for these processes to remove complex chemical compounds from the environment. Such research may relate to the degradation or remediation of compounds similar to "Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate" and their by-products in water systems (Qutob et al., 2022).
Liquid Organic Hydrogen Carriers
The concept of Liquid Organic Hydrogen Carriers (LOHC) using ethyl acetate derived from bioethanol presents an innovative approach to hydrogen storage and transportation. This technology, while not directly related to "Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate," illustrates the potential applications of ethyl acetate in renewable energy technologies (Santacesaria et al., 2023).
properties
IUPAC Name |
ethyl 2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4S/c1-2-20-12(18)8-21-10-6-5-9(13(16)14(10)17)15(19)11-4-3-7-22-11/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEWUYINGXDEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515405 | |
Record name | Ethyl [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate | |
CAS RN |
66883-42-9 | |
Record name | Ethyl [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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